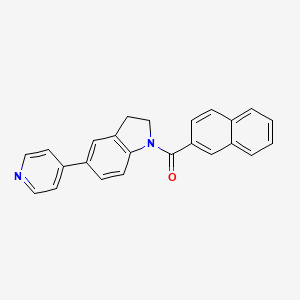

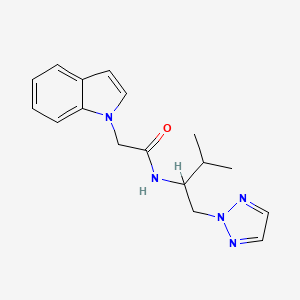

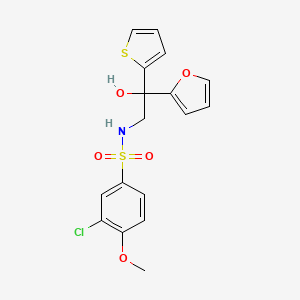

![molecular formula C7H13ClN2O2 B2620089 2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide CAS No. 795287-63-7](/img/structure/B2620089.png)

2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide” is a complex organic molecule. It likely contains a chloroacetyl group, a methylamino group, and a dimethylacetamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as lidocaine are synthesized through a two-part process involving amide formation and preparation of lidocaine . The synthesis involves reactions like SN2 and the use of reagents like 2-chloroacetyl chloride and 2,6-dimethylaniline .Mechanism of Action

Target of Action

It is known that similar compounds often interact with specific proteins or enzymes in the body, altering their function and leading to a physiological response .

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in the function of the target molecules .

Biochemical Pathways

It is plausible that the compound could influence a variety of pathways, depending on its specific targets .

Pharmacokinetics

The compound’s solubility in various solvents suggests that it may be well-absorbed and distributed in the body . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

Based on its chemical structure, it is plausible that the compound could induce a variety of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .

Advantages and Limitations for Lab Experiments

2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. This compound is also stable under a wide range of conditions and can be stored for long periods of time. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous reactions. This compound can also be difficult to handle due to its low melting point and tendency to decompose at high temperatures.

Future Directions

There are several future directions for the use of 2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. This compound can also be used as a building block in the synthesis of chiral compounds. Further research is needed to understand the mechanism of action of this compound and its potential biochemical and physiological effects. Additionally, new methods for synthesizing this compound and its derivatives could be developed to improve its usefulness in organic synthesis.

Conclusion:

In conclusion, this compound is a chemical compound that has been widely used in scientific research as a reagent for organic synthesis. It is relatively inexpensive and easy to synthesize, making it a useful tool for lab experiments. While its mechanism of action and potential biochemical and physiological effects are not well understood, this compound has been found to have low toxicity and a low potential for mutagenicity and carcinogenicity. There are several future directions for the use of this compound in scientific research, including the synthesis of new pharmaceuticals and agrochemicals, the development of new methods for synthesizing this compound and its derivatives, and further research into its mechanism of action and potential effects.

Synthesis Methods

2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide can be synthesized by reacting N,N-dimethylacetamide with chloroacetyl chloride. The reaction results in the formation of this compound, which is a white crystalline solid. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide has been widely used in scientific research as a reagent for organic synthesis. It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound has also been used in the synthesis of chiral compounds and as a catalyst in chemical reactions.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide plays a vital role in biochemical reactions, particularly in the synthesis of local anesthetics like lidocaine . It interacts with various enzymes and proteins, facilitating the formation of amide bonds. The compound’s interaction with enzymes such as cytochrome P450 isoforms, including CYP3A4 and CYP2B6, is essential for its metabolic activation . These interactions often involve the formation of covalent bonds, leading to the inhibition or activation of specific biochemical pathways.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the membrane potential by reducing sodium ion passage through sodium ion channels, thereby blocking the generation and conduction of nerve impulses . This action is particularly relevant in the context of local anesthesia, where the compound helps in temporarily eliminating pain sensation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, in the synthesis of lidocaine, this compound undergoes nucleophilic substitution reactions, forming covalent bonds with intermediates . These interactions result in changes in gene expression and the modulation of specific biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to alter cellular metabolism and gene expression over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates biochemical pathways without causing significant adverse effects. At higher doses, it can lead to toxic or adverse effects, including changes in cellular metabolism and gene expression . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and hydrolysis . These reactions are catalyzed by enzymes such as cytochrome P450 isoforms, leading to the formation of metabolites that can further participate in biochemical pathways. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific cellular compartments, influencing its activity and function. The compound’s distribution is also affected by its physicochemical properties, such as solubility and molecular weight.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures, such as the endoplasmic reticulum or mitochondria, can influence its interactions with biomolecules and its overall biochemical effects. Understanding the compound’s subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name |

2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClN2O2/c1-9(2)7(12)5-10(3)6(11)4-8/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBBWVSPWDSWRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN(C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

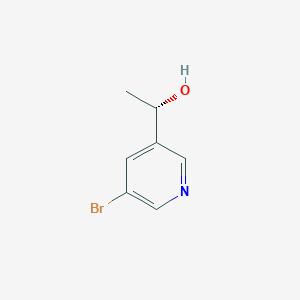

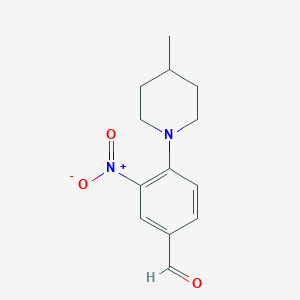

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2620007.png)

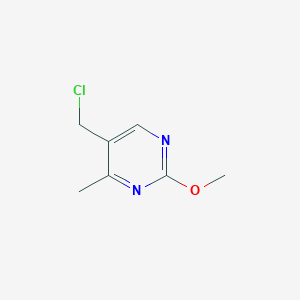

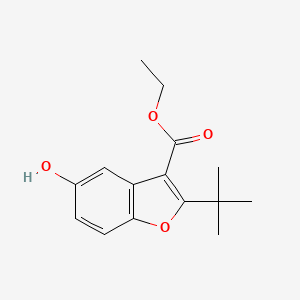

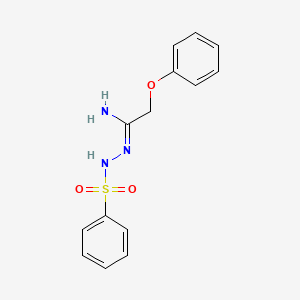

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2620009.png)

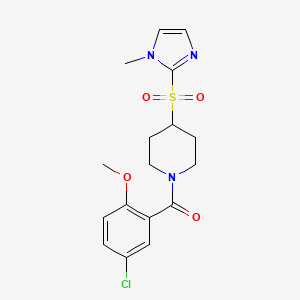

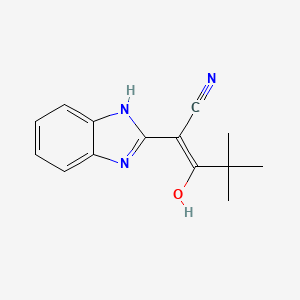

![5-Chloro-2-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2620022.png)

![5-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2620026.png)